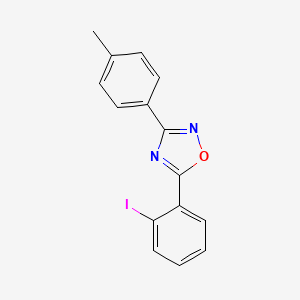![molecular formula C16H14ClF3N2O3 B4669581 1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4669581.png)
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea
概要
説明
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features both chloro and trifluoromethyl functional groups
準備方法
The synthesis of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and catalysts to maximize yield and purity.
化学反応の分析
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
科学的研究の応用
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.
作用機序
The mechanism of action of 1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
類似化合物との比較
1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea can be compared with similar compounds such as:
1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine: This compound shares the chloro and dimethoxyphenyl groups but differs in its amine functionality.
N-(4-Chloro-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide: This compound also contains the chloro and dimethoxyphenyl groups but has a benzofuran carboxamide structure.
The uniqueness of this compound lies in its combination of chloro, dimethoxyphenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3/c1-24-13-8-12(14(25-2)7-10(13)17)22-15(23)21-11-6-4-3-5-9(11)16(18,19)20/h3-8H,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOROUHTSHFBFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC=CC=C2C(F)(F)F)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-3-ethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4669520.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-3-hydrobenzoxazol-2-one](/img/structure/B4669523.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4669531.png)
![METHYL 4,5-DIMETHOXY-2-({[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}AMINO)BENZOATE](/img/structure/B4669539.png)
![N-ALLYL-N-[1-(4-ETHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(4-METHYLPHENYL)THIOUREA](/img/structure/B4669548.png)
![ethyl (Z)-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B4669553.png)
![ethyl 4-[(2,3-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B4669559.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4669572.png)
![2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-phenylethanone](/img/structure/B4669576.png)
![2-(3-chlorophenyl)-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4669589.png)
![N-[4-(TERT-BUTYLSULFAMOYL)PHENYL]-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4669593.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4669609.png)
![2-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4669610.png)

